

# A Technical Guide to the Spectral Analysis of 5-Hydroxy-2-methoxyisonicotinaldehyde

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## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 5-Hydroxy-2-methoxyisonicotinaldehyde |
| CAS No.:       | 867267-28-5                           |
| Cat. No.:      | B1459304                              |

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This technical guide provides an in-depth analysis of the spectroscopic data for **5-Hydroxy-2-methoxyisonicotinaldehyde**, a key heterocyclic intermediate in medicinal chemistry. The structural elucidation of such molecules is fundamental to ensuring the integrity of synthetic pathways and the quality of drug development candidates. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive characterization for researchers, scientists, and drug development professionals.

## Molecular Structure and Overview

**5-Hydroxy-2-methoxyisonicotinaldehyde** (CAS No. 867267-28-5) is a substituted pyridine derivative featuring three key functional groups: a hydroxyl (-OH), a methoxy (-OCH<sub>3</sub>), and an aldehyde (-CHO). These groups dictate the molecule's chemical reactivity and are the primary reporters in its spectroscopic signature. The pyridine ring provides a rigid scaffold and a distinct electronic environment that influences the spectral properties of the attached substituents.

| 5-Hydroxy-2-methoxyisonicotinaldehyde |                      |                       |                                   |
|---------------------------------------|----------------------|-----------------------|-----------------------------------|
| H-6 ( $\delta$ 8.03)                  | H-3 ( $\delta$ 6.89) | CHO ( $\delta$ 10.31) | OCH <sub>3</sub> ( $\delta$ 3.80) |

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Figure 2: <sup>1</sup>H NMR assignments for **5-Hydroxy-2-methoxyisonicotinaldehyde**.

## <sup>13</sup>C NMR Spectroscopy

While experimental <sup>13</sup>C NMR data for this specific compound is not readily available in public databases, a reliable prediction can be made based on established substituent effects on the pyridine ring. [1]The following table presents the predicted chemical shifts.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

| Predicted Chemical Shift ( $\delta$ ) ppm | Assignment                | Rationale for Prediction   |
|---|---------------------------|--|
| ~188                                      | Aldehyde Carbonyl (C=O)   | <b>Aldehyde carbonyls in aromatic systems typically appear in this downfield region.</b>                   |
| ~162                                      | C-2 (C-OCH <sub>3</sub> ) | The direct attachment to an electronegative oxygen causes a strong downfield shift.                        |
| ~155                                      | C-5 (C-OH)                | The hydroxyl group's oxygen atom deshields the attached carbon.  |
| ~145                                      | C-6 (C-H)                 | Carbon adjacent to the ring nitrogen is significantly deshielded.  |
| ~138                                      | C-4 (C-CHO)               | The carbon bearing the aldehyde is deshielded by the carbonyl group.                                       |
| ~108                                      | C-3 (C-H)                 | This carbon is shielded by the electron-donating effects of the adjacent methoxy and para hydroxyl groups. |

| ~54 | Methoxy Carbon (-OCH<sub>3</sub>) | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

The predicted spectrum reflects the strong electronic effects of the substituents. The carbons directly attached to oxygen (C-2 and C-5) are the most deshielded within the aromatic ring itself. The C-6 carbon is deshielded due to its proximity to the electronegative nitrogen atom. Conversely, the C-3 carbon is expected to be the most shielded aromatic carbon due to the combined electron-donating effects of the neighboring methoxy group and the para-hydroxyl group, which increase electron density at this position through resonance. The aldehyde and methoxy carbons appear in their characteristic downfield and upfield regions, respectively.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While an experimental spectrum is not available, the expected absorption bands can be confidently predicted based on the molecule's structure.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type    | Intensity               | Functional Group         |
|--------------------------------|-------------------|-------------------------|--------------------------|
| 3500 - 3200                    | O-H Stretch       | Strong, Broad           | Phenolic -OH             |
| 3100 - 3000                    | C-H Stretch       | Medium                  | Aromatic C-H             |
| 2950 - 2850                    | C-H Stretch       | Medium                  | Methoxy -CH <sub>3</sub> |
| 2850 - 2700                    | C-H Stretch       | Medium, often two bands | Aldehyde C-H             |
| 1710 - 1685                    | C=O Stretch       | Strong                  | Aldehyde C=O             |
| 1600 - 1450                    | C=C & C=N Stretch | Medium-Strong           | Pyridine Ring            |

| ~1250 | C-O Stretch | Strong | Aryl Ether (C-O-C) |

- **Hydroxyl Region:** A broad, strong band is expected between 3500-3200 cm<sup>-1</sup> due to the O-H stretching of the phenolic group, with the broadening caused by intermolecular hydrogen bonding. [2]\* **C-H Stretching Region:** Aromatic C-H stretches typically appear just above 3000 cm<sup>-1</sup>, while the methoxy C-H stretches appear just below. [3] A key diagnostic feature for the aldehyde is the presence of one or two moderate peaks between 2850-2700 cm<sup>-1</sup>, which is an unusually low frequency for a C-H stretch and is highly characteristic. [4]\* **Carbonyl Region:** A very strong and sharp absorption is expected around 1700 cm<sup>-1</sup> for the aldehyde C=O stretch. Conjugation with the aromatic ring typically shifts this value to a slightly lower wavenumber compared to aliphatic aldehydes. [4]\* **Fingerprint Region:** The region from 1600-1000 cm<sup>-1</sup> will contain a complex series of bands corresponding to the pyridine ring's C=C and C=N stretching vibrations, as well as the strong C-O stretching of the aryl ether. These bands, while complex, provide a unique fingerprint for the molecule. [5]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the confirmation of its molecular weight and elemental formula.

Table 4: Experimental Mass Spectrometry Data

| Technique | Mass-to-Charge (m/z) | Ion |
|-----------|----------------------|-----|
|-----------|----------------------|-----|

| Electrospray Ionization (ESI) | 154.0 | [M+H]<sup>+</sup> |

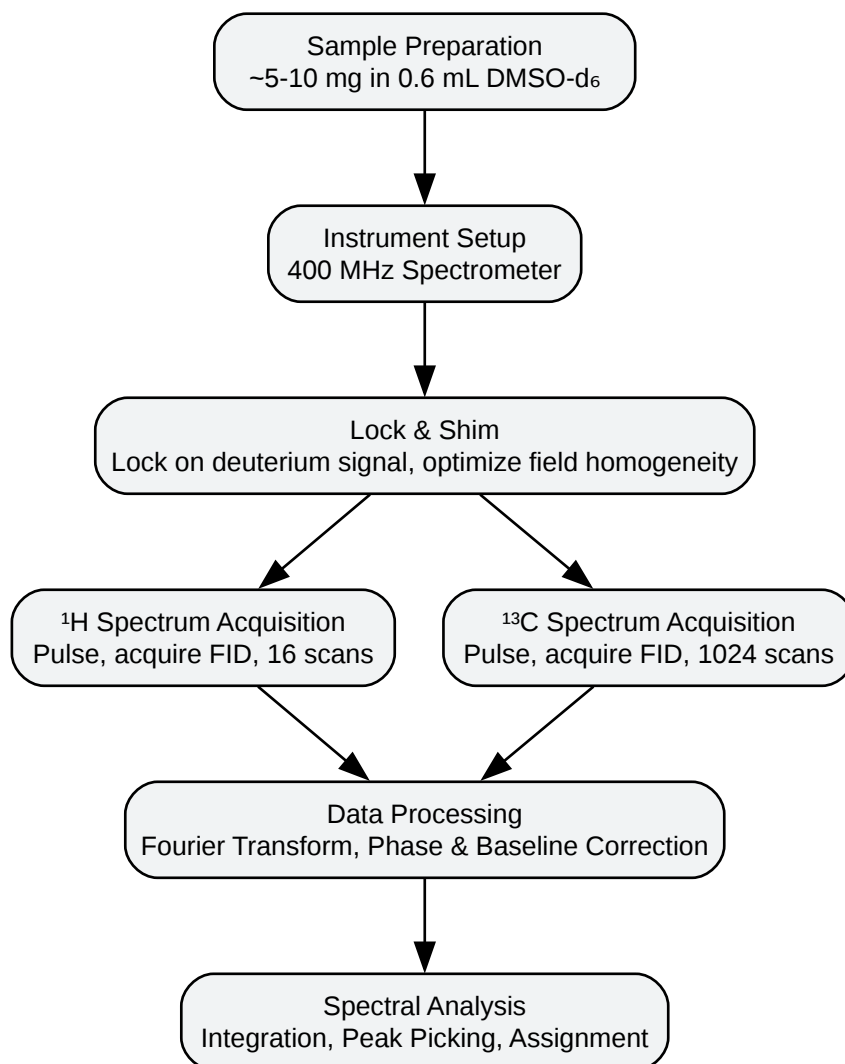
The molecular formula of **5-Hydroxy-2-methoxyisonicotinaldehyde** is C<sub>7</sub>H<sub>7</sub>NO<sub>3</sub>. Its monoisotopic mass is approximately 153.04 g/mol. The observed ion at m/z 154.0 corresponds to the protonated molecule ([M+H]<sup>+</sup>). [6][7][8] This is the expected and most common outcome for a molecule containing basic nitrogen (the pyridine ring) and oxygen atoms when analyzed by positive-ion electrospray ionization. This result authoritatively confirms the molecular weight of the synthesized compound.

## Experimental Protocols

To ensure scientific integrity and reproducibility, the following are generalized, industry-standard protocols for acquiring the spectroscopic data discussed.

## NMR Data Acquisition Workflow

A standard workflow for acquiring high-quality NMR data is essential for unambiguous structural assignment.



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